molecular formula C14H12O5 B143708 [(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate CAS No. 135626-19-6

[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate

Cat. No. B143708
M. Wt: 260.24 g/mol
InChI Key: WQHRXHYOKDRIRR-LCFDYFRESA-N
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Description

“[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate” is a chemical compound . It is also known as melodorinol . The CAS number for this compound is 135626-19-6 .


Molecular Structure Analysis

The molecular formula of “[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate” is C14H12O5 . The molecular weight is 260.24200 .


Physical And Chemical Properties Analysis

The Polar Surface Area (PSA) of “[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate” is 72.83000 . The LogP value is 1.20120 .

Scientific Research Applications

Antiproliferative Activity

  • The compound has demonstrated significant antiproliferative activity on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines. This effect is mediated through the induction of apoptosis via the mitochondrial pathway, as indicated by increased expression of bax, caspase-3 and caspase-9, and decreased production of bcl-2 (Ma et al., 2017).

Synthesis and Chemical Properties

  • The synthesis and biological evaluation of similar compounds have been conducted, which includes studying their effects on mycobacterial species and their impact on photosynthetic electron transport in spinach chloroplasts (Tengler et al., 2013).
  • Research on the synthesis of related compounds, such as triorganotin(IV) esters, has been carried out. These studies include detailed analysis using IR and NMR spectroscopy and X-ray crystallography, providing insights into the chemical properties and stability of these compounds (Chalupa et al., 2009).

Radical Scavenging Potency

  • Studies have been conducted on the radical scavenging potency of related compounds. These include synthesis under mild conditions and characterization by spectroscopic analysis. The antioxidant properties were evaluated using assays like diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, ferrous ion chelating (FIC), and hydrogen peroxide radical scavenging assays (Then et al., 2017).

Anti-Cancer Potential

  • A series of related compounds have been synthesized as potential anti-cancer agents. These compounds were characterized and screened for anti-cancer activity, revealing significant anti-cancer potential in some analogues (Soni et al., 2015).

properties

CAS RN

135626-19-6

Product Name

[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate

InChI

InChI=1S/C14H12O5/c15-11(8-12-6-7-13(16)19-12)9-18-14(17)10-4-2-1-3-5-10/h1-8,11,15H,9H2/b12-8-/t11-/m0/s1

InChI Key

WQHRXHYOKDRIRR-LCFDYFRESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H](/C=C\2/C=CC(=O)O2)O

SMILES

C1=CC=C(C=C1)C(=O)OCC(C=C2C=CC(=O)O2)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C=C2C=CC(=O)O2)O

synonyms

melodorinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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